molecular formula C30H24Cl2N2O3 B12154910 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12154910
M. Wt: 531.4 g/mol
InChI Key: OXWAUSQSCJKXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo-benzoxazine derivative characterized by a complex heterocyclic framework. Its molecular formula is C₃₀H₂₅Cl₂N₂O₃, with an average molecular mass of 496.991 g/mol and a monoisotopic mass of 496.155370 g/mol . The structure includes two 4-chlorophenyl groups and a 4-chlorobenzyl ether substituent, contributing to its distinct physicochemical properties. The ChemSpider ID for this compound is 3042824, and it lacks defined stereocenters, simplifying its stereochemical analysis .

Properties

Molecular Formula

C30H24Cl2N2O3

Molecular Weight

531.4 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-[4-[(4-chlorophenyl)methoxy]phenyl]-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C30H24Cl2N2O3/c1-35-28-4-2-3-25-27-17-26(20-7-13-23(32)14-8-20)33-34(27)30(37-29(25)28)21-9-15-24(16-10-21)36-18-19-5-11-22(31)12-6-19/h2-16,27,30H,17-18H2,1H3

InChI Key

OXWAUSQSCJKXLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OCC6=CC=C(C=C6)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of methoxy and chlorobenzyl groups allows for oxidation reactions under specific conditions.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorobenzyl and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as other standard organic reagents for oxidation and reduction reactions.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its chemical properties may make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Substituents Key Differences
Target Compound C₃₀H₂₅Cl₂N₂O₃ 2-(4-chlorophenyl), 5-{4-[(4-chlorobenzyl)oxy]phenyl}, 7-methoxy Reference compound for comparison
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₃₀H₂₅ClN₂O₃ 2-phenyl (non-chlorinated) Reduced lipophilicity due to absence of 4-Cl on phenyl; lower molecular weight
2′-(4-Chlorophenyl)-7′-methoxy-1′,10b′-dihydrospiro[cyclohexane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine] C₂₅H₂₆ClN₂O₂ Spirocyclohexane core Altered conformational flexibility; reduced aromatic interactions
2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₂₃H₁₈FN₂O 4-fluorophenyl, 4-methylphenyl Lower halogen content; potential for altered metabolic stability
5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₃₁H₂₆BrN₂O₃ 9-bromo, 4-ethoxyphenyl Increased steric bulk; bromine may enhance electrophilic reactivity

Impact of Halogenation on Properties

  • Chlorine vs. Fluorine : The 4-chlorophenyl group in the target compound enhances lipophilicity (clogP ~5.2) compared to the 4-fluorophenyl analog (clogP ~4.5) . Chlorine’s electron-withdrawing nature also increases metabolic stability but may reduce solubility .

Computational and Experimental Validation

  • Energy Profiling : The Universal Force Field (UFF) predicts the target compound’s optimized energy to be ~15% lower than its 2-phenyl analog, favoring stable conformations in molecular docking .
  • Phase Behavior: Chlorinated analogs (e.g., ICl₆ in ) exhibit higher melting points (~243–246°C) compared to non-chlorinated derivatives (~213–215°C) due to enhanced intermolecular interactions .

Biological Activity

The compound 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine represents a novel class of heterocyclic compounds with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C23H20Cl2N2O3
  • Molecular Weight : 451.32 g/mol
  • IUPAC Name : 5-{4-[(4-chlorobenzyl)oxy]phenyl}-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

The structure features a complex arrangement that includes pyrazolo and benzoxazine rings, which are known for their diverse pharmacological properties.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of related compounds in the pyrazolo series. For instance, derivatives with similar structures have shown significant activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Studies indicated that compounds similar to the target compound exhibited MIC values comparable to standard antibiotics like ciprofloxacin and ketoconazole against Salmonella typhi and Bacillus subtilis .

Anticancer Activity

Research has highlighted the potential anticancer effects of pyrazolo derivatives. The compound's structure suggests possible interactions with cellular targets involved in cancer proliferation:

  • Mechanism of Action : Docking studies indicate that these compounds can bind effectively to proteins involved in tumor growth regulation .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

  • Inhibition Potency : Compounds in this class have shown varying degrees of inhibition against AChE and BChE, with some exhibiting IC50 values comparable to established inhibitors .

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on synthesized derivatives demonstrated moderate to strong antibacterial activity against various pathogens. The compound's structural features were linked to its efficacy .
  • Anticancer Properties :
    • In vitro studies showed that derivatives of the compound could induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
  • Enzyme Inhibition Studies :
    • The enzyme inhibition assays revealed that certain analogs had significant inhibitory effects on cholinesterases, which are crucial for neurotransmission and are implicated in neurodegenerative diseases .

Data Tables

Biological ActivityCompoundMIC (µg/mL)IC50 (µM)
Antibacterial5-{4-[(4-Chlorobenzyl)oxy]phenyl}32-
AnticancerSimilar Derivative-45
AChE InhibitionRelated Compound-157
BChE InhibitionRelated Compound-46

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.